

# An In-depth Technical Guide to Methyl 3-(3-nitrophenyl)propanoate

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## Compound of Interest

Compound Name:	Methyl 3-(3-nitrophenyl)propanoate
CAS No.:	22768-05-4
Cat. No.:	B1280438

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This guide provides a comprehensive technical overview of **Methyl 3-(3-nitrophenyl)propanoate**, a valuable chemical intermediate in organic synthesis. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth information on its synthesis, characterization, and potential applications, grounded in established scientific principles.

## Introduction

**Methyl 3-(3-nitrophenyl)propanoate** is an aromatic ester with the chemical formula  $C_{10}H_{11}NO_4$ . The presence of a nitro group on the phenyl ring and a methyl ester functional group makes it a versatile building block for the synthesis of more complex molecules, particularly in the development of novel pharmaceutical compounds and research chemicals. Its structure lends itself to a variety of chemical transformations, including reduction of the nitro group to an amine, hydrolysis of the ester, and modifications to the propanoate chain.

Table 1: Chemical Identity of **Methyl 3-(3-nitrophenyl)propanoate**[1]

Identifier	Value
Chemical Name	Methyl 3-(3-nitrophenyl)propanoate
CAS Number	22768-05-4
Molecular Formula	C <sub>10</sub> H <sub>11</sub> NO <sub>4</sub>
Molecular Weight	209.20 g/mol
SMILES String	<chem>O=C(CCC1=CC(=O)=CC=C1)OC</chem>

## Synthesis of Methyl 3-(3-nitrophenyl)propanoate

The synthesis of **Methyl 3-(3-nitrophenyl)propanoate** can be efficiently achieved through a two-step process commencing from commercially available 3-nitrocinnamic acid. This pathway involves the reduction of the carbon-carbon double bond of the cinnamic acid derivative, followed by the esterification of the resulting carboxylic acid.

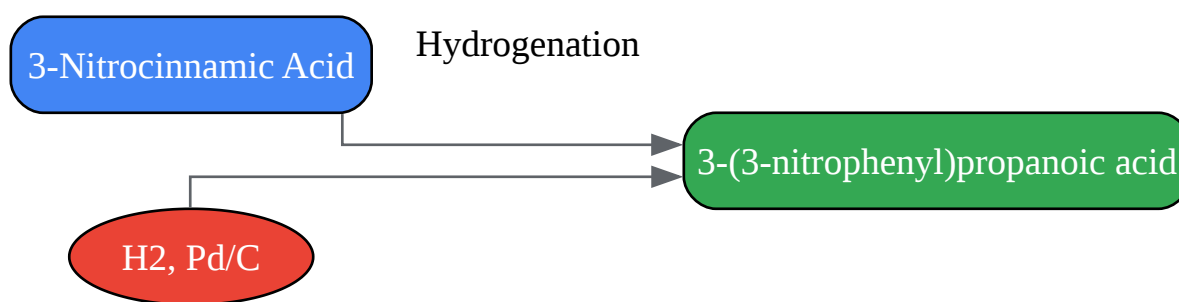
### Part 1: Synthesis of 3-(3-nitrophenyl)propanoic acid via Catalytic Hydrogenation

The initial step is the selective reduction of the alkene functional group in 3-nitrocinnamic acid to yield 3-(3-nitrophenyl)propanoic acid. Catalytic hydrogenation is the method of choice for this transformation, as it is highly efficient and selective under controlled conditions. Palladium on carbon (Pd/C) is a commonly used catalyst for the hydrogenation of carbon-carbon double bonds without affecting the aromatic nitro group.<sup>[2]</sup>

Experimental Protocol: Catalytic Hydrogenation of 3-nitrocinnamic acid

- **Reaction Setup:** In a suitable hydrogenation vessel, dissolve 3-nitrocinnamic acid in a solvent such as ethanol or ethyl acetate.
- **Catalyst Addition:** Add a catalytic amount of 10% Palladium on carbon (typically 1-5 mol%).
- **Hydrogenation:** Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 1-4 atm) and stir the reaction mixture vigorously at room temperature.

- **Monitoring the Reaction:** The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by observing the cessation of hydrogen uptake.
- **Work-up:** Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas like nitrogen or argon. Filter the reaction mixture through a pad of celite to remove the palladium catalyst.
- **Isolation:** Concentrate the filtrate under reduced pressure to yield crude 3-(3-nitrophenyl)propanoic acid, which can be used in the next step without further purification or can be recrystallized from a suitable solvent system if necessary.[3]



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Caption: Catalytic hydrogenation of 3-nitrocinnamic acid.

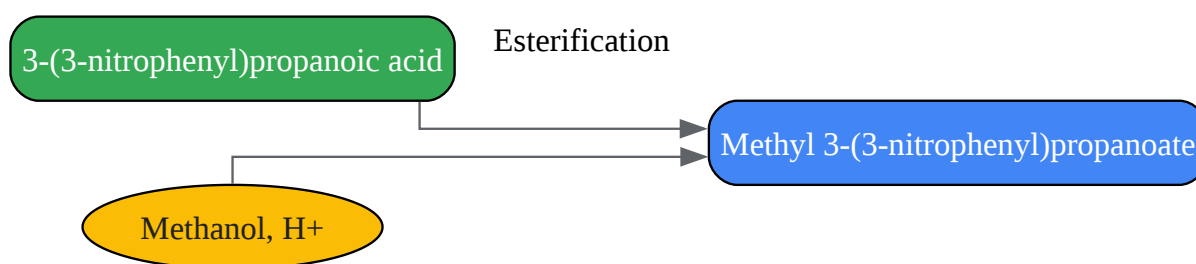
## Part 2: Synthesis of Methyl 3-(3-nitrophenyl)propanoate via Fischer Esterification

The second step involves the esterification of 3-(3-nitrophenyl)propanoic acid with methanol in the presence of an acid catalyst to produce the final product. The Fischer esterification is a classic and reliable method for this purpose.[4]

Experimental Protocol: Fischer Esterification of 3-(3-nitrophenyl)propanoic acid

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser, dissolve 3-(3-nitrophenyl)propanoic acid in an excess of anhydrous methanol.
- **Catalyst Addition:** Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.

- Reaction: Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by TLC.
- Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Neutralize the excess acid with a mild base, such as a saturated sodium bicarbonate solution.
- Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with water and brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure **Methyl 3-(3-nitrophenyl)propanoate**.



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Caption: Fischer esterification to form the final product.

## Spectroscopic Characterization

The structural confirmation of **Methyl 3-(3-nitrophenyl)propanoate** is achieved through a combination of spectroscopic techniques. While experimental data for this specific compound is not readily available in public databases, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Data for **Methyl 3-(3-nitrophenyl)propanoate**

Technique	Expected Features
$^1\text{H}$ NMR	- Aromatic protons (4H) in the region $\delta$ 7.5-8.5 ppm. - Methylene protons adjacent to the aromatic ring (2H) as a triplet around $\delta$ 3.0-3.2 ppm. - Methylene protons adjacent to the carbonyl group (2H) as a triplet around $\delta$ 2.7-2.9 ppm. - Methyl ester protons (3H) as a singlet around $\delta$ 3.7 ppm.
$^{13}\text{C}$ NMR	- Carbonyl carbon of the ester around $\delta$ 172-174 ppm. - Aromatic carbons in the region $\delta$ 120-150 ppm. - Methyl carbon of the ester around $\delta$ 52 ppm. - Methylene carbons of the propanoate chain in the region $\delta$ 30-40 ppm.
FTIR ( $\text{cm}^{-1}$ )	- Strong C=O stretch of the ester around 1730-1750 $\text{cm}^{-1}$ . - Asymmetric and symmetric N-O stretches of the nitro group around 1530-1550 $\text{cm}^{-1}$ and 1340-1360 $\text{cm}^{-1}$ , respectively. - C-O stretch of the ester around 1150-1250 $\text{cm}^{-1}$ . - Aromatic C-H and C=C stretches.
Mass Spec (EI)	- Molecular ion peak ( $\text{M}^+$ ) at $m/z$ 209. - Characteristic fragmentation patterns including loss of the methoxy group ( $-\text{OCH}_3$ , $m/z$ 178), the carbomethoxy group ( $-\text{COOCH}_3$ , $m/z$ 150), and cleavage of the propanoate chain.

## Applications in Research and Drug Development

While specific biological activities for **Methyl 3-(3-nitrophenyl)propanoate** are not extensively documented, its structural motifs suggest several potential areas of application in medicinal chemistry and organic synthesis.

- **Precursor for Amino Derivatives:** The nitro group can be readily reduced to an amine, providing access to 3-(3-aminophenyl)propanoate derivatives. These amino compounds are valuable intermediates for the synthesis of a wide range of biologically active molecules,

including enzyme inhibitors and receptor ligands. The reduction can be achieved using various methods, such as catalytic hydrogenation with a different catalyst system (e.g., PtO<sub>2</sub>) or chemical reduction with reagents like tin(II) chloride.

- **Scaffold for Library Synthesis:** The presence of two distinct functional groups (ester and nitro) allows for orthogonal chemical modifications, making it a suitable scaffold for the creation of compound libraries for high-throughput screening in drug discovery programs.
- **Research Chemical:** As a well-defined organic molecule, it can serve as a starting material or intermediate in multi-step synthetic projects aimed at producing novel materials or complex natural product analogues.

## Safety and Handling

As with all nitro-aromatic compounds, **Methyl 3-(3-nitrophenyl)propanoate** should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.

- **Personal Protective Equipment (PPE):** Wear safety glasses, a lab coat, and chemical-resistant gloves.
- **Inhalation:** Avoid inhaling dust or vapors.
- **Skin and Eye Contact:** Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
- **Storage:** Store in a cool, dry place away from heat and strong oxidizing agents.

It is highly recommended to consult the Safety Data Sheet (SDS) for this compound before use.

## Conclusion

**Methyl 3-(3-nitrophenyl)propanoate** is a synthetically accessible and versatile chemical intermediate. The two-step synthesis from 3-nitrocinnamic acid provides a reliable route to this compound. Its chemical structure, featuring both an ester and a nitro group, opens up numerous possibilities for further chemical transformations, making it a valuable tool for synthetic chemists in academia and industry, particularly in the fields of medicinal chemistry

and materials science. Further research into the biological activities of this compound and its derivatives could unveil novel therapeutic applications.

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